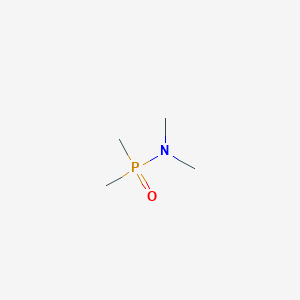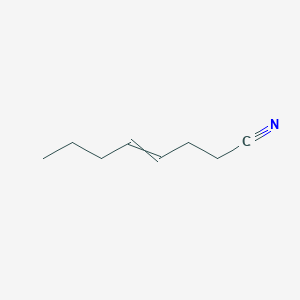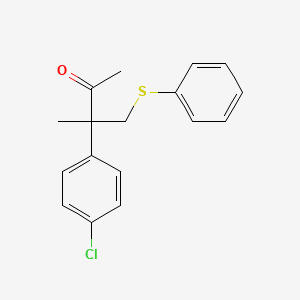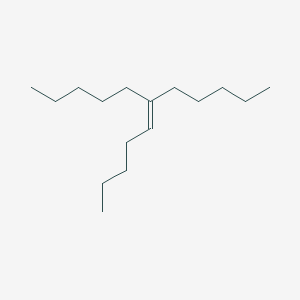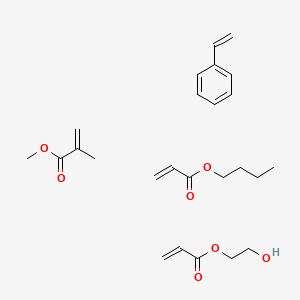
Butyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl prop-2-enoate: , 2-hydroxyethyl prop-2-enoate , methyl 2-methylprop-2-enoate , and styrene are organic compounds widely used in various industrial applications. These compounds are known for their unique chemical properties and are often utilized in the production of polymers, coatings, adhesives, and other materials. Each compound has distinct characteristics that make them valuable in different scientific and industrial fields.
Métodos De Preparación
Butyl prop-2-enoate
This reaction is catalyzed by sulfuric acid and involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .
2-Hydroxyethyl prop-2-enoate
The crude product is then degassed and distilled to obtain the finished product .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate, commonly known as methyl methacrylate, is synthesized through the esterification of methacrylic acid with methanol. This reaction is typically catalyzed by sulfuric acid or other strong acids.
Styrene
Styrene is produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures to produce styrene and hydrogen gas.
Análisis De Reacciones Químicas
Butyl prop-2-enoate
Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization reactions with other monomers such as ethylene, styrene, and vinyl acetate .
2-Hydroxyethyl prop-2-enoate
2-Hydroxyethyl prop-2-enoate can undergo polymerization and copolymerization reactions. It is often used as a crosslinking agent in the production of resins, plastics, and rubber modifiers .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is known for its polymerization reactions, forming polymethyl methacrylate (PMMA). It can also undergo copolymerization with other monomers to produce various copolymers.
Styrene
Styrene undergoes polymerization to form polystyrene, a widely used plastic. It can also participate in copolymerization reactions with other monomers such as acrylonitrile and butadiene to form styrene-acrylonitrile (SAN) and acrylonitrile butadiene styrene (ABS) copolymers.
Aplicaciones Científicas De Investigación
Butyl prop-2-enoate
Butyl prop-2-enoate is used in the production of paints, sealants, coatings, adhesives, textiles, and plastics. It is also used in the manufacture of inks, resins, caulks, and packaging materials .
2-Hydroxyethyl prop-2-enoate
2-Hydroxyethyl prop-2-enoate is used as a reactive monomer in the synthesis of amphiphilic block copolymers, crosslinking agents for resins, plastics, and rubber modifiers. It is also used in the preparation of thermosetting coating materials and acrylic emulsions for paper processing .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is used in the production of PMMA, which is utilized in various applications such as optical lenses, medical devices, and coatings. It is also used in the manufacture of adhesives, sealants, and elastomers.
Styrene
Styrene is used in the production of polystyrene, which is widely used in packaging, insulation, and disposable containers. It is also used in the manufacture of SAN and ABS copolymers, which are used in automotive parts, electronics, and consumer goods.
Mecanismo De Acción
Butyl prop-2-enoate
Butyl prop-2-enoate exerts its effects through polymerization reactions, forming long chains of poly(butyl acrylate). The vinyl group in the molecule is susceptible to polymerization, leading to the formation of polymers with various properties .
2-Hydroxyethyl prop-2-enoate
2-Hydroxyethyl prop-2-enoate acts as a crosslinking agent, forming covalent bonds between polymer chains. This enhances the mechanical properties and stability of the resulting materials .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes polymerization to form PMMA. The polymerization process involves the formation of free radicals, which initiate the polymerization reaction and lead to the formation of high molecular weight polymers.
Styrene
Styrene undergoes polymerization to form polystyrene. The polymerization process involves the formation of free radicals, which propagate the polymerization reaction and result in the formation of polystyrene chains.
Comparación Con Compuestos Similares
Butyl prop-2-enoate
Similar compounds include ethyl acrylate and methyl acrylate. Butyl prop-2-enoate is unique due to its longer alkyl chain, which imparts better flexibility and lower volatility to the resulting polymers .
2-Hydroxyethyl prop-2-enoate
Similar compounds include hydroxypropyl acrylate and hydroxybutyl acrylate. 2-Hydroxyethyl prop-2-enoate is unique due to its hydroxyl group, which enhances its reactivity and ability to form crosslinked networks .
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its smaller alkyl group, which results in higher glass transition temperature and better optical clarity in the resulting polymers.
Styrene
Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene is unique due to its ability to form polystyrene, which has excellent clarity, rigidity, and ease of processing.
Propiedades
Número CAS |
42767-92-0 |
|---|---|
Fórmula molecular |
C25H36O7 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C5H8O3.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-5(7)8-4-3-6;1-4(2)5(6)7-3/h2-7H,1H2;4H,2-3,5-6H2,1H3;2,6H,1,3-4H2;1H2,2-3H3 |
Clave InChI |
DOQMXRDUBUHMLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCO |
Números CAS relacionados |
42767-92-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


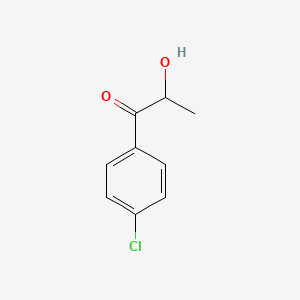

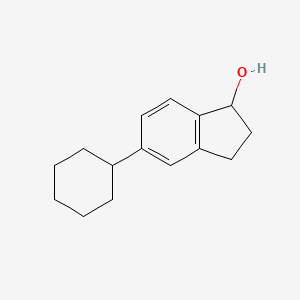
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654705.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14654720.png)
